

Potential Therapeutic Targets of 4-(4-Ethoxybenzoyl)isoquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-(4-Ethoxybenzoyl)isoquinoline

Cat. No.: B1392162

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Disclaimer: There is no publicly available scientific literature or patent data specifically detailing the biological activity or therapeutic targets of **4-(4-Ethoxybenzoyl)isoquinoline**. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on a systematic evaluation of structurally related compounds. The hypotheses presented herein require experimental validation.

Introduction

4-(4-Ethoxybenzoyl)isoquinoline is a novel chemical entity for which biological data is not currently available. However, its structure, featuring an isoquinoline core substituted at the 4-position with a 4-ethoxybenzoyl group, allows for a rational, evidence-based prediction of its potential pharmacological activities. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and biologically active compounds.^[1] Similarly, the benzoyl moiety is a common pharmacophore.

This technical guide explores three plausible and distinct therapeutic targets for **4-(4-Ethoxybenzoyl)isoquinoline** by analyzing published data on compounds with high structural similarity:

- Tubulin: As an anticancer agent, based on the known activity of 4-aryloquinolines.

- Human Epidermal Growth Factor Receptor 2 (HER2): As a targeted anticancer agent, drawing from research on isoquinoline-based kinase inhibitors.
- Cannabinoid Receptor 2 (CB2): As an immunomodulatory or anti-inflammatory agent, based on the pharmacology of isoquinolinyl phenyl ketones.

For each potential target, this guide will provide the scientific rationale, a summary of relevant quantitative data from analogous compounds, detailed experimental protocols for validation, and visualizations of the pertinent biological pathways and experimental workflows.

Potential Therapeutic Target 1: Tubulin

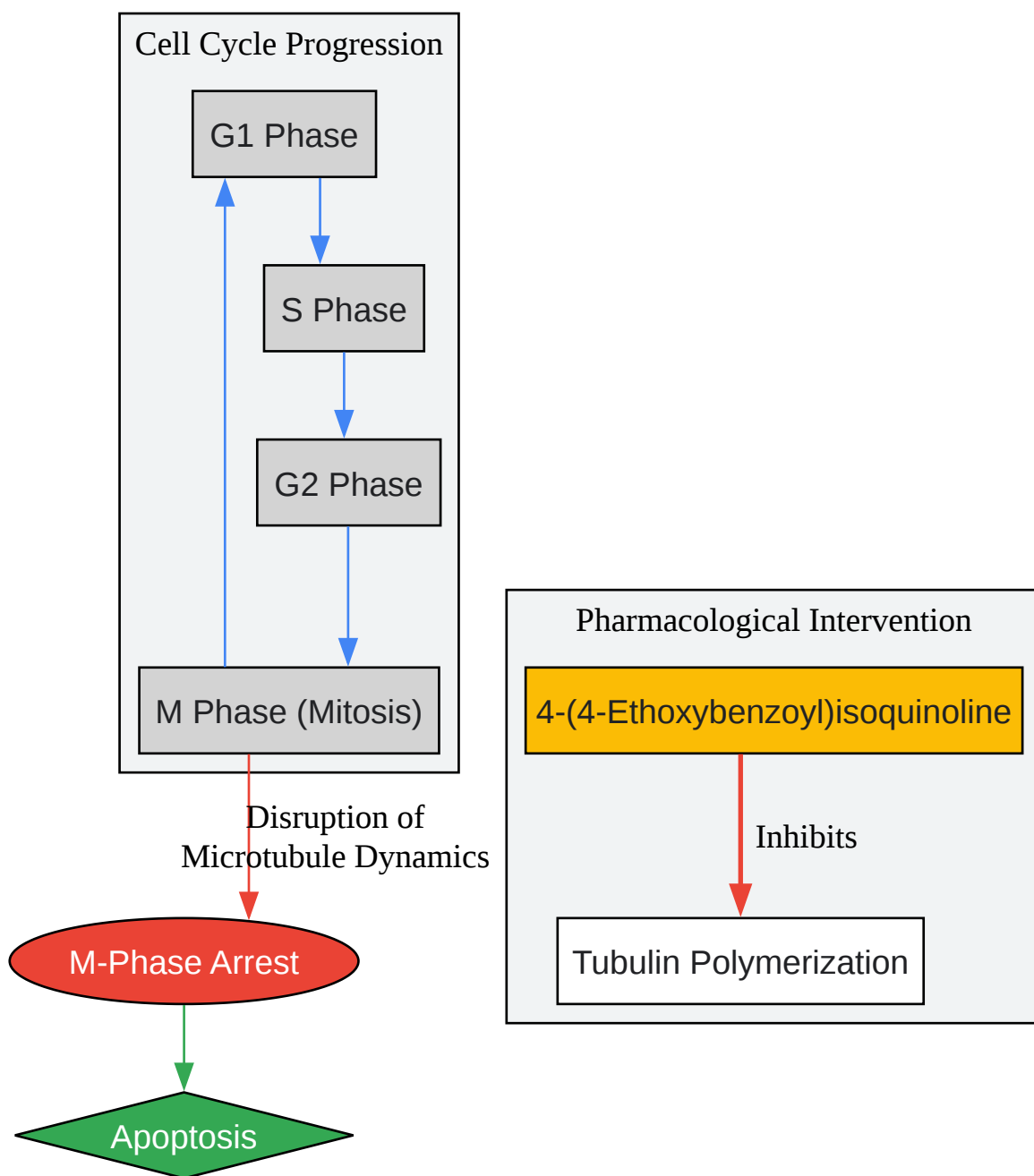
Rationale

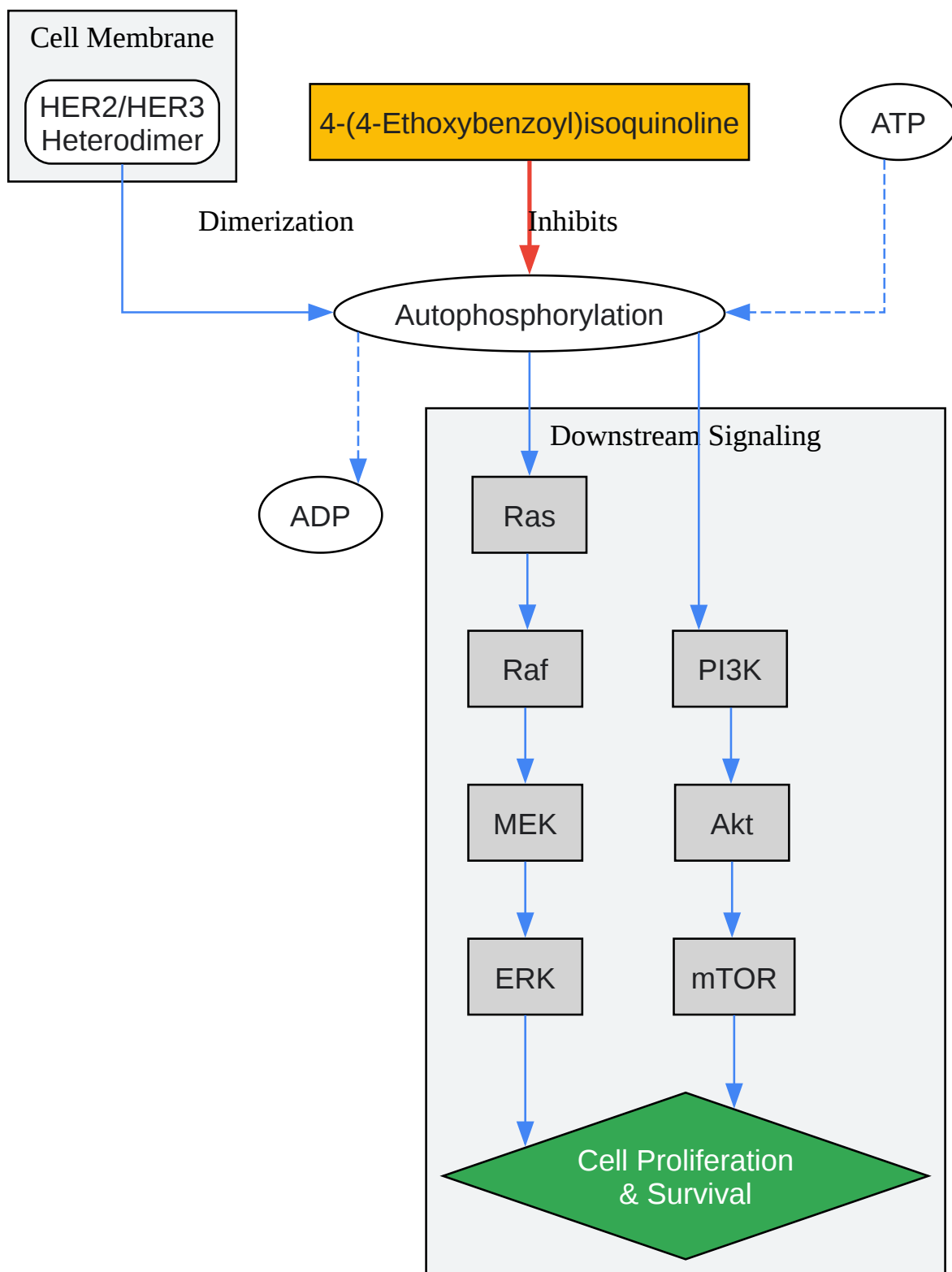
Structurally related 4-arylquinolines have been identified as potent inhibitors of tubulin polymerization, acting as anticancer agents.^{[2][3]} These compounds often function as combretastatin A-4 (CA-4) analogs, which bind to the colchicine binding site on β -tubulin.^{[1][4]} This interaction disrupts microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.^{[1][5]} The **4-(4-Ethoxybenzoyl)isoquinoline** structure, with its aryl group at the C4 position of a related heterocyclic core, suggests it may share this mechanism of action.

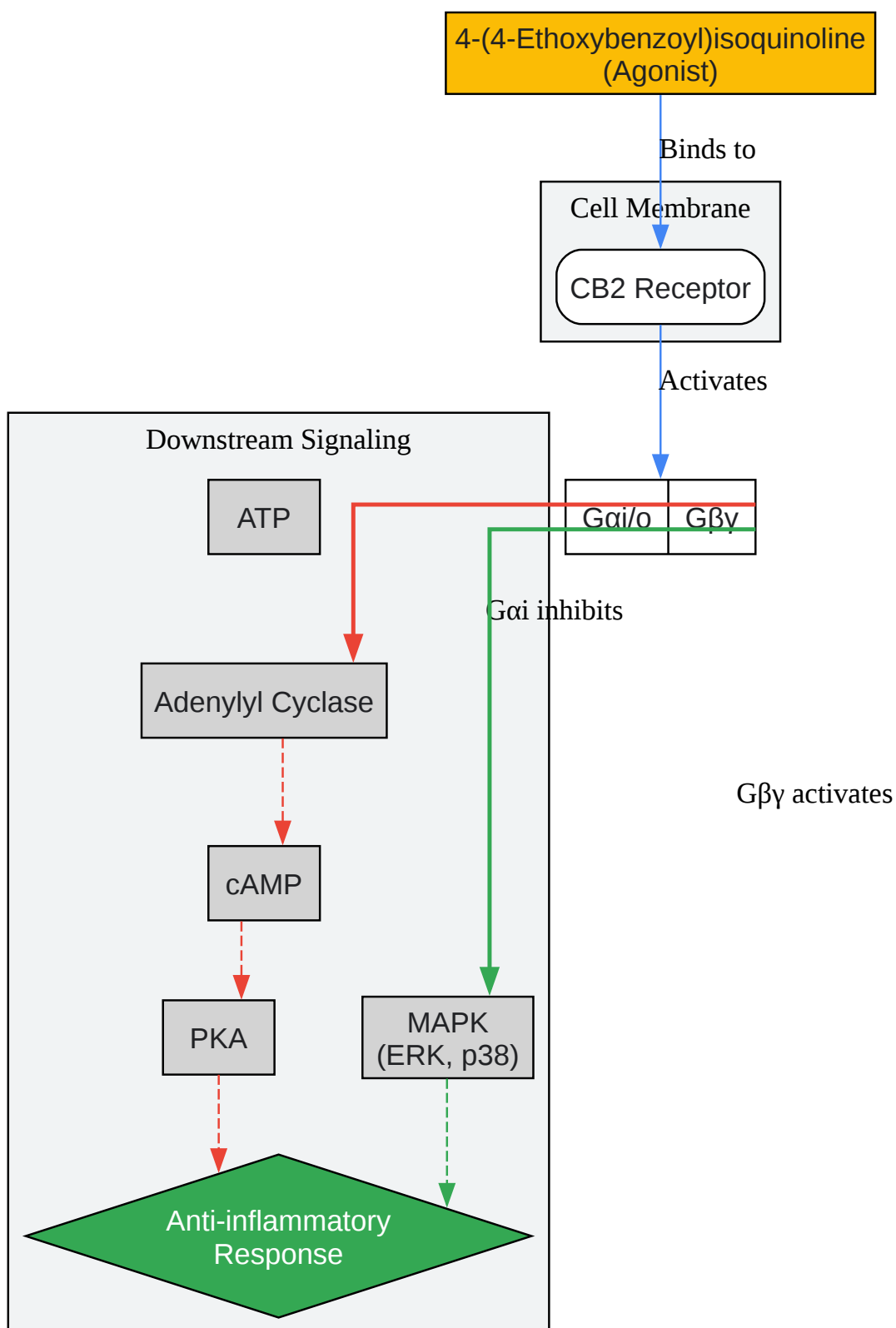
Proposed Mechanism of Action

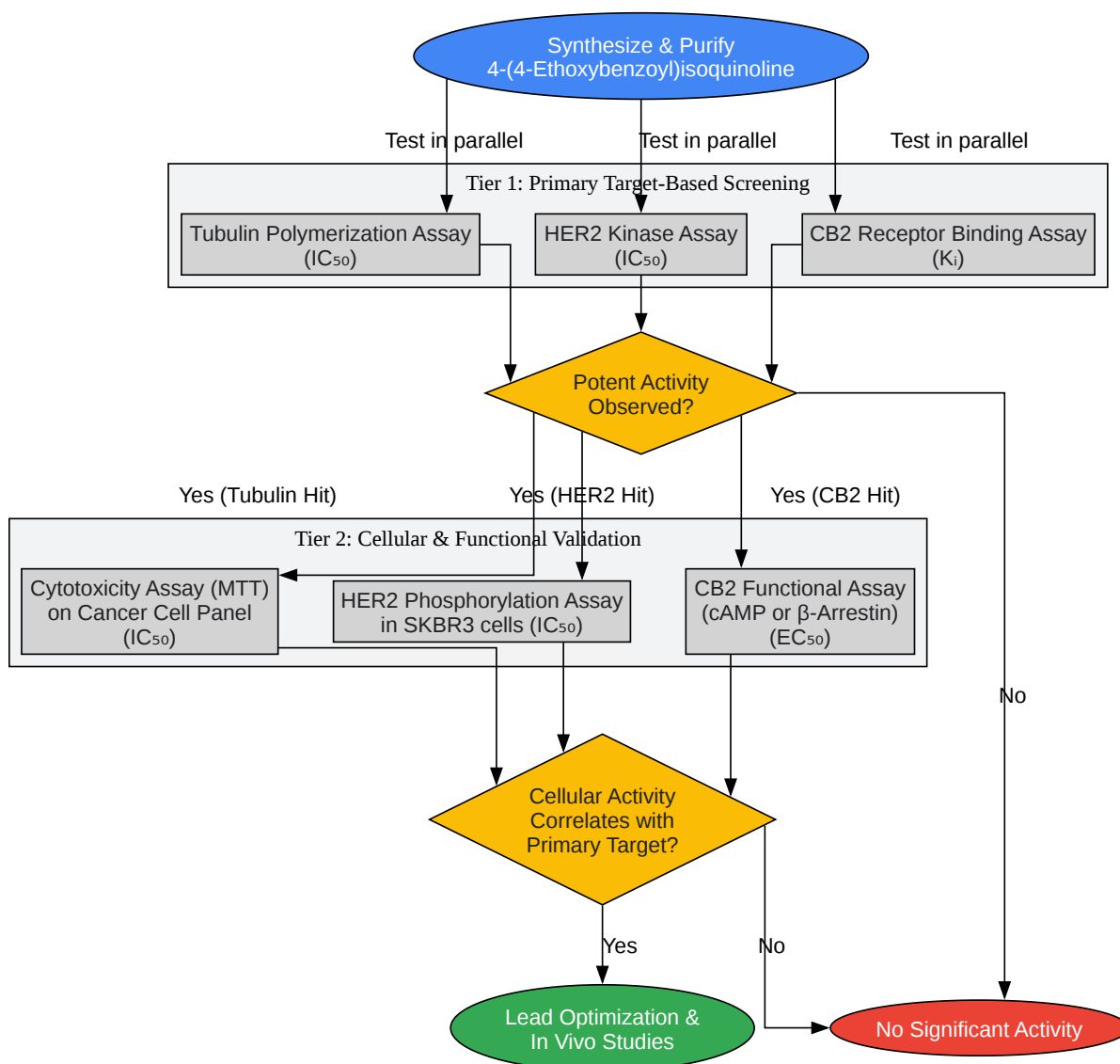
It is hypothesized that **4-(4-Ethoxybenzoyl)isoquinoline** binds to the colchicine binding site at the interface of α - and β -tubulin subunits.^[5] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.

Visualization: Disruption of Cell Cycle by Tubulin Inhibition









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